molecular formula C5H9N3O2 B1650037 5-Oxopyrrolidine-3-carbohydrazide CAS No. 1105193-37-0

5-Oxopyrrolidine-3-carbohydrazide

Cat. No.: B1650037
CAS No.: 1105193-37-0
M. Wt: 143.14 g/mol
InChI Key: YBFBICBMBQEKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxopyrrolidine-3-carbohydrazide is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor for synthesizing a diverse range of biologically active derivatives, particularly in oncology and infectious disease research. Its core structure combines a 5-oxopyrrolidine ring, a privileged scaffold in approved drugs, with a highly reactive carbohydrazide moiety, enabling the construction of complex molecular architectures. Researchers are actively exploring this compound to develop novel anticancer agents. Synthetic derivatives have demonstrated potent in vitro cytotoxicity against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39, A375), pancreatic carcinoma (Panc-1), and prostate adenocarcinoma (PPC-1) . The most active hydrazone-based derivatives have shown efficacy in both 2D cell monolayers and more physiologically relevant 3D spheroid models, with some compounds also exhibiting strong inhibitory effects on cancer cell migration, a key step in metastasis . Molecular docking studies suggest that potent derivatives may function as multikinase inhibitors, exhibiting high binding affinity to key protein kinases involved in tumor progression, such as non-receptor tyrosine kinases (SRC) and serine/threonine kinases (BRAF) . Beyond oncology, this scaffold shows promise in developing novel antimicrobials. Derivatives have displayed structure-dependent activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, as well as against drug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus . The reactivity of the carbohydrazide group allows for efficient condensation with various aldehydes and ketones to form hydrazones, and it serves as a starting point for synthesizing numerous nitrogen-containing heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrroles . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-5(10)3-1-4(9)7-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFBICBMBQEKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526312
Record name 5-Oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-37-0
Record name 5-Oxo-3-pyrrolidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the 5-Oxopyrrolidine Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-oxopyrrolidine, also known as the 2-pyrrolidinone ring, represents a cornerstone "privileged scaffold" in modern medicinal chemistry.[1] Its inherent structural and physicochemical properties, including hydrogen bonding capacity, conformational flexibility, and presence in numerous biologically active molecules, make it a highly attractive framework for drug design.[1] This technical guide provides a comprehensive exploration of the 5-oxopyrrolidine core, with a specific focus on the potential of 5-Oxopyrrolidine-3-carbohydrazide as a versatile building block. We will delve into the synthesis of the core scaffold, its diverse biological activities, principles of structure-activity relationship (SAR) studies, and detailed experimental protocols for the evaluation of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.

Introduction: The Primacy of the 5-Oxopyrrolidine Core

The five-membered lactam structure of the 5-oxopyrrolidine ring is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its prevalence is not coincidental; the scaffold possesses a unique combination of features that render it ideal for molecular recognition by biological targets. These include:

  • Favorable Physicochemical Properties: The pyrrolidinone motif can enhance aqueous solubility and other key physicochemical properties of a drug molecule.[2]

  • Hydrogen Bonding Capability: The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with protein targets.[2]

  • Stereochemical Diversity: The sp3-hybridized carbon atoms allow for the introduction of stereocenters, enabling a precise three-dimensional exploration of the pharmacophore space.[3]

  • Conformational Flexibility: The non-planar "pseudorotation" of the ring allows it to adopt various conformations to optimize binding to a target site.[3]

The significance of this scaffold is underscored by its presence in over 20 FDA-approved drugs, spanning a wide array of therapeutic indications.[1][4] Furthermore, the 5-oxopyrrolidine nucleus is a versatile starting point for the development of novel therapeutic agents due to the relative ease of its chemical modification.[1]

Synthesis of the 5-Oxopyrrolidine Scaffold and its Derivatives

The synthetic accessibility of the 5-oxopyrrolidine core is a key advantage for its use in drug discovery. A variety of synthetic strategies have been developed to construct this scaffold and introduce functional diversity.

General Synthesis of 2-Pyrrolidinone

A common industrial method for the synthesis of the parent 2-pyrrolidinone involves the reaction of gamma-butyrolactone (GBL) with ammonia.[1]

Experimental Protocol: Synthesis of 2-Pyrrolidinone from Gamma-Butyrolactone [1]

  • Materials: Gamma-butyrolactone (GBL), Aqueous ammonia (NH₃), Water, Tubular reactor.

  • Procedure:

    • A mixture of GBL and aqueous ammonia is prepared.

    • The mixture is fed into a tubular reactor at elevated temperature and pressure.

    • The reaction proceeds via nucleophilic acyl substitution, where the ammonia attacks the carbonyl carbon of the lactone, leading to ring-opening followed by intramolecular cyclization to form 2-pyrrolidinone.

    • The product is purified by distillation.

Synthesis of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A versatile method for producing 5-oxopyrrolidine-3-carboxylic acids involves the cyclization of itaconic acid (2-methylenesuccinic acid) with various amines.[5] This approach allows for the introduction of a wide range of substituents at the N-1 position.

Experimental Protocol: Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids [5]

  • Materials: Itaconic acid, Substituted amine (aliphatic, aromatic, or heterocyclic), Acetic acid (optional, as solvent).

  • Procedure:

    • Itaconic acid and the desired amine are heated together, either neat (solvent-free) or in a solvent such as acetic acid.

    • The reaction is typically carried out at elevated temperatures (e.g., 140–165 °C).

    • The reaction proceeds via a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular condensation to form the 5-oxopyrrolidine ring.

    • The resulting 1-substituted 5-oxopyrrolidine-3-carboxylic acid can be purified by recrystallization.

Introduction of the Carbohydrazide Moiety

The carbohydrazide functional group is a valuable pharmacophore known to be present in compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[6][7][8] It can be introduced onto the 5-oxopyrrolidine scaffold, for example, by converting a carboxylic acid group at the 3-position into a carbohydrazide.

Conceptual Workflow: Synthesis of 5-Oxopyrrolidine-3-Carbohydrazide Derivatives

G cluster_0 Synthesis Pathway Itaconic Acid Itaconic Acid Carboxylic Acid 1-R-5-Oxopyrrolidine- 3-Carboxylic Acid Itaconic Acid->Carboxylic Acid Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Carboxylic Acid Esterification Esterification (e.g., SOCl2, MeOH) Carboxylic Acid->Esterification Methyl Ester Methyl 1-R-5-Oxopyrrolidine- 3-Carboxylate Esterification->Methyl Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Methyl Ester->Hydrazinolysis Carbohydrazide 1-R-5-Oxopyrrolidine- 3-Carbohydrazide Hydrazinolysis->Carbohydrazide

Caption: Synthetic route to 1-substituted 5-oxopyrrolidine-3-carbohydrazides.

Biological Activities of 5-Oxopyrrolidine Derivatives

The 5-oxopyrrolidine scaffold is associated with a broad spectrum of biological activities, making it a valuable starting point for drug discovery across various therapeutic areas.[1]

Anticancer and Antimicrobial Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as both anticancer and antimicrobial agents.[9][10][11] For instance, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties have been synthesized and evaluated.[10][11]

  • Anticancer Activity: Certain derivatives demonstrated potent activity against the A549 lung cancer cell line.[10][11]

  • Antimicrobial Activity: Notably, a compound bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[10][11] Another study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that a hydrazone with a 5-nitrothien-2-yl fragment exhibited strong antibacterial activity and was effective in disrupting S. aureus and E. coli biofilms.[12]

Neuroprotective and Nootropic Effects

The 5-oxopyrrolidine core is a key feature of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects.[13] Derivatives of this scaffold have been investigated for their potential in treating a range of neurological and psychiatric disorders.[14]

  • Neurogenesis: Certain pyrrolidinone derivatives have been shown to stimulate neurogenesis from neural stem cells, suggesting potential applications in conditions like Alzheimer's disease, Parkinson's disease, and depression.[14]

  • Analgesic and Antihypoxic Effects: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids have been shown to possess analgesic and antihypoxic properties.[5]

Other Therapeutic Areas

The versatility of the 5-oxopyrrolidine scaffold extends to a variety of other biological activities, including:

  • Antiviral and Antibacterial: The scaffold's derivatives have shown promise as antiviral and antibacterial agents through various mechanisms of action.[1]

  • Anti-inflammatory: The pyrazole carbohydrazide derivatives have shown anti-inflammatory activity.[15]

  • Enzyme Inhibition: Pyrrolidine-based compounds have been developed as inhibitors for various enzymes, such as aminoglycoside 6′-N-acetyltransferase type Ib, which is involved in antibiotic resistance.[16][17][18]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds based on the 5-oxopyrrolidine scaffold.[1] These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity.

Key Considerations for SAR of 5-Oxopyrrolidine Derivatives:

  • Substituents at the N-1 Position: The nature of the substituent on the nitrogen atom of the pyrrolidinone ring can significantly influence biological activity. For example, in a series of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, aromatic or heterocyclic radicals at the 1-position were associated with greater analgesic activity.[5]

  • Functionalization at the C-3 and C-4 Positions: Modifications at other positions on the pyrrolidinone ring can also have a profound impact on activity. For instance, the introduction of hydrazone moieties at the C-3 position has led to potent antimicrobial and anticancer agents.[9][12]

  • Stereochemistry: The stereochemistry of substituents on the pyrrolidinone ring can be critical for biological activity, as different stereoisomers can exhibit different binding affinities and potencies.[3][19]

Workflow for a Typical SAR Study

cluster_0 Structure-Activity Relationship (SAR) Workflow Lead Lead Compound (5-Oxopyrrolidine Derivative) Design Design Analogs (Systematic Modification) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Data Data Analysis (Potency, Selectivity) Screening->Data SAR Establish SAR (Identify Key Moieties) Data->SAR Optimization Lead Optimization (Improve Properties) SAR->Optimization Optimization->Design Iterative Process

Caption: Iterative process of a structure-activity relationship study.

Data Presentation: Biological Activities of Representative 5-Oxopyrrolidine Derivatives

Compound ClassBiological ActivityTarget/Model SystemKey FindingsReference
1-(4-Acetamidophenyl)-5-oxopyrrolidine derivativesAnticancerA549 lung cancer cellsCertain derivatives with azole and hydrazone moieties showed potent anticancer activity.[10][11]
1-(4-Acetamidophenyl)-5-oxopyrrolidine derivativesAntimicrobialMultidrug-resistant Staphylococcus aureusA derivative with a 5-nitrothiophene substituent displayed promising and selective antimicrobial activity.[10][11]
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazonesAntibacterialS. aureus, L. monocytogenes, B. cereus, E. coliA hydrazone with a 5-nitrothien-2-yl fragment surpassed the efficacy of the control antibiotic cefuroxime against several strains.[12]
1-Substituted 5-oxopyrrolidine-3-carboxylic acidsAnalgesic, AntihypoxicIn vivo modelsCompounds with aromatic or heterocyclic substituents at the N-1 position showed enhanced analgesic effects.[5]
Pyrrolidinone derivativesNeurogenesisNeural stem cellsDemonstrated stimulation of neurogenesis, suggesting potential for treating neurodegenerative and psychiatric disorders.[14]

Conclusion

The 5-oxopyrrolidine scaffold is a highly privileged and versatile framework in pharmaceutical research. Its favorable physicochemical properties, synthetic tractability, and broad range of biological activities make it an invaluable starting point for the design and development of novel therapeutic agents. The incorporation of the carbohydrazide moiety into this scaffold, as exemplified by 5-Oxopyrrolidine-3-carbohydrazide, presents a promising strategy for generating new drug candidates with potential applications in oncology, infectious diseases, and neurology. Continued exploration of the chemical space around this scaffold, guided by rigorous structure-activity relationship studies, is expected to yield the next generation of innovative medicines.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. [Link]

  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity - LSMU CRIS. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. [Link]

  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health - KTU ePubl. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC. [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib | bioRxiv. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. [Link]

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [Link]

  • Recent development in 2‐pyrrolidinone‐containing nootropics - Scilit. [Link]

  • Pyrrolidinones as Modulators of Neurogenesis - PMC - NIH. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. [Link]

  • Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold | ACS Chemical Neuroscience - ACS Publications. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 5-Oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-Oxopyrrolidine-3-carbohydrazide (also known as 4-hydrazinocarbonyl-2-pyrrolidinone) is a high-value scaffold in medicinal chemistry. It serves as a "privileged structure" due to the presence of a rigid gamma-lactam core (mimicking the peptide bond) and a reactive hydrazide handle. This specific moiety is a critical intermediate for synthesizing:

  • Peptidomimetics: Analogues of Piracetam and other nootropic agents.

  • Anti-infectives: Precursors for 1,3,4-oxadiazoles and 1,2,4-triazoles with potent antitubercular and antibacterial profiles.

  • CNS Active Agents: Modulation of the pyrrolidinone ring allows for blood-brain barrier penetration.

This guide presents a streamlined, atom-economical protocol utilizing Dimethyl Itaconate and Hydrazine Hydrate . Unlike multi-step routes involving protected intermediates, this "one-pot cascade" method exploits the nucleophilicity of hydrazine to perform a Michael addition, lactamization, and hydrazinolysis in a single sequence.

Retrosynthetic Logic & Mechanism

The synthesis relies on a cascade reaction sequence.[1] Understanding the competition between the Michael addition and direct amidation is crucial for yield optimization.

Mechanistic Pathway[2][3][4][5]
  • Michael Addition: Hydrazine attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester (Dimethyl Itaconate).
  • Lactamization: The resulting amino-ester intermediate undergoes intramolecular cyclization to form the 5-membered lactam ring.

  • Hydrazinolysis: The remaining exocyclic ester reacts with a second equivalent of hydrazine to form the final hydrazide.

G Start Dimethyl Itaconate (Electrophile) Intermediate Michael Adduct (Transient) Start->Intermediate Michael Addition (Fast, Exothermic) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Cyclization Lactam Intermediate (5-Oxopyrrolidine-3-carboxylate) Intermediate->Cyclization Intramolecular Cyclization (-MeOH) Product 5-Oxopyrrolidine-3-carbohydrazide (Target) Cyclization->Product Hydrazinolysis (Excess N2H4, Reflux)

Figure 1: Mechanistic cascade from Dimethyl Itaconate to the target hydrazide. The reaction is driven by the high nucleophilicity of hydrazine and the thermodynamic stability of the gamma-lactam ring.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]RoleHazard Class
Dimethyl Itaconate 158.151.0SubstrateIrritant
Hydrazine Hydrate (80% or 64%) 50.063.0 - 4.0ReagentToxic, Corrosive, Carcinogen
Ethanol (Absolute) 46.07SolventSolventFlammable
Diethyl Ether 74.12WashWashFlammable, Peroxide former
Step-by-Step Methodology
Phase 1: Setup and Addition (Critical Control Point)
  • Apparatus: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the system in an ice-water bath initially.

  • Solvent Charge: Dissolve Dimethyl Itaconate (15.8 g, 100 mmol) in Ethanol (50 mL) .

  • Reagent Addition: Add Hydrazine Hydrate (15-20 mL, ~300-400 mmol) dropwise to the stirred solution at 0–5°C.

    • Expert Insight: Although the reaction requires heat later, the initial Michael addition is exothermic. Controlled addition at low temperature prevents polymerization of the itaconate and reduces impurity formation.

  • Equilibration: Allow the mixture to stir at room temperature for 30 minutes.

Phase 2: Reaction (Reflux)
  • Heating: Transfer the flask to an oil bath. Heat the mixture to reflux (approx. 80°C) .

  • Duration: Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Methanol/Chloroform 1:9). The starting material (high Rf) should disappear, and a polar spot (low Rf) should appear.

Phase 3: Isolation and Purification
  • Precipitation: The product often precipitates as a white solid directly from the hot reaction mixture or upon cooling.

  • Cooling: Cool the mixture to room temperature, then place in an ice bath for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 15 mL) to remove excess hydrazine and moisture.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Expected Results
  • Appearance: White crystalline powder.

  • Yield: 70% – 85%.

  • Melting Point: 183–185°C (consistent with literature for pure hydrazide derivatives).

Process Validation & Characterization

To ensure the protocol was successful, the following analytical signatures must be verified.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete hydrazinolysis or high solubility in mother liquor.Increase reflux time; concentrate mother liquor to half volume and re-cool.
Oily Product Residual solvent or incomplete cyclization.Triturate oil with cold ethanol/ether; verify completion via TLC.
Yellow Discoloration Oxidation of hydrazine or impurities.Recrystallize from Ethanol/Water (9:1). Ensure hydrazine is fresh/colorless.
Spectroscopic Data (Reference)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.0–9.2 (br s, NH, hydrazide)
      
    • 
       7.6 (s, NH, lactam)
      
    • 
       4.2 (br s, NH
      
      
      
      )
    • 
       3.4–3.6 (m, 1H, CH at C3)
      
    • 
       3.1–3.3 (m, 2H, CH
      
      
      
      at C4/C5)
    • 
       2.2–2.4 (m, 2H, CH
      
      
      
      at C4/C5)
  • Note: The absence of the methoxy singlet (~3.6 ppm) confirms the complete conversion of the ester to the hydrazide.

Safety & Handling (Hydrazine)[11]

Hydrazine Hydrate is a "Particularly Hazardous Substance" (PHS).[9] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (or laminate barrier gloves), lab coat, and chemical splash goggles.

  • Deactivation: Spills should be neutralized immediately with dilute hypochlorite solution (bleach) to oxidize hydrazine to nitrogen gas.

  • Waste: Do not mix hydrazine waste with oxidizers or acids. Segregate into a dedicated basic organic waste stream.

Downstream Applications

The synthesized 5-Oxopyrrolidine-3-carbohydrazide is a versatile platform molecule.

Workflow Target 5-Oxopyrrolidine-3-carbohydrazide Schiff Hydrazones (Schiff Bases) (Antimicrobial/Antiviral) Target->Schiff + Aryl Aldehydes (Cat. Acid, Reflux) Oxadiazole 1,3,4-Oxadiazoles (Antitubercular) Target->Oxadiazole + CS2/KOH or Carboxylic Acids/POCl3 Triazole 1,2,4-Triazoles (Antifungal) Target->Triazole + Isothiocyanates -> Thiosemicarbazide -> Cyclization

Figure 2: Synthetic utility of the target molecule.[5][10][11] The hydrazide group allows for rapid diversification into heterocycles.

References

  • Synthesis and Antibacterial Activity: Plaga, A. et al. "Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives."[12] Chemija, 2023.[5]

  • Hydrazine Safety Protocols: UCSB Environmental Health & Safety. "Standard Operating Procedure: Hydrazine."

  • Reaction Mechanism (General): "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Chemistry LibreTexts.

  • Derivatization Strategies: Mickevičius, V. et al. "Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity." Molecules, 2019.[7]

Sources

Application Note: Optimized Synthesis of 5-Oxopyrrolidine-3-Carbohydrazide Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-oxopyrrolidine-3-carbohydrazide scaffold is a critical pharmacophore in modern drug discovery, exhibiting significant potential as a protein kinase inhibitor, antibacterial agent, and anticancer therapeutic. The derivatization of this scaffold via hydrazone formation is a pivotal step in generating structure-activity relationship (SAR) libraries.

This Application Note provides a validated, high-fidelity protocol for the condensation of 5-oxopyrrolidine-3-carbohydrazide with various aromatic and heterocyclic aldehydes. Unlike generic hydrazone synthesis guides, this protocol addresses the specific solubility and reactivity profiles of the pyrrolidinone ring system, ensuring high yields and purity suitable for biological screening.

Scientific Rationale & Reaction Design

The Chemistry of the Scaffold

The 5-oxopyrrolidine moiety (a lactam) imparts specific polarity and hydrogen-bonding capabilities to the molecule. In the 3-carbohydrazide derivative, the hydrazide group (-CONHNH


) acts as the nucleophile.

Key Challenges:

  • Nucleophilicity vs. Basicity: The hydrazide nitrogen is less nucleophilic than a simple amine due to the adjacent electron-withdrawing carbonyl group. Acid catalysis is essential to activate the electrophile (aldehyde), but excessive acidity can protonate the hydrazide, killing the reaction.

  • Solubility: The polar lactam ring often requires protic polar solvents (Methanol, Ethanol, or 2-Propanol) which can compete as nucleophiles if conditions are too harsh, though this is rare with hydrazides.

  • Equilibrium: The formation of the hydrazone is an equilibrium process releasing water. Driving the reaction to completion requires manipulating Le Chatelier’s principle, typically via thermal energy (reflux) or solvent choice that favors precipitation of the product.[1]

Mechanism of Action

The reaction proceeds via an acid-catalyzed addition-elimination mechanism.[2]

  • Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.[2]

  • Addition: The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine (hemiaminal) intermediate.

  • Elimination: Proton transfer and loss of a water molecule generate the C=N double bond (imine/hydrazone).[2]

Validated Experimental Protocol

Materials & Reagents
  • Precursor: 5-Oxopyrrolidine-3-carbohydrazide (Synthesis typically via hydrazinolysis of the corresponding methyl/ethyl ester).

  • Electrophile: Substituted Benzaldehyde or Heterocyclic Aldehyde (1.0 - 1.1 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Methanol is preferred for highly polar aldehydes; Ethanol for lipophilic ones.

  • Catalyst: Glacial Acetic Acid (AcOH) or Hydrochloric Acid (HCl, catalytic).

Standard Operating Procedure (SOP)

Step 1: Reactant Dissolution In a round-bottom flask equipped with a magnetic stir bar, suspend 5-oxopyrrolidine-3-carbohydrazide (1.0 mmol) in Absolute Ethanol (10–15 mL).

  • Technical Insight: The starting hydrazide may not dissolve completely at room temperature. This is normal.

Step 2: Electrophile Addition Add the Aldehyde (1.0 to 1.1 mmol) to the suspension.

  • Critical Control Point: If the aldehyde is a solid, dissolve it in a minimum amount of solvent before addition to ensure homogeneity.

Step 3: Catalysis Add Glacial Acetic Acid (3–5 drops, approx. 0.1–0.2 mL).

  • Alternative: For unreactive aldehydes, adjust pH to ~5–6 using trace conc. HCl. Avoid pH < 4 to prevent protonation of the hydrazide nucleophile.

Step 4: Reflux & Monitoring Attach a reflux condenser and heat the mixture to reflux (78 °C for EtOH, 65 °C for MeOH).

  • Duration: 2 to 6 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Methanol/Dichloromethane (1:9 or 1:19 v/v).

    • Visualization: UV light (254 nm) or Iodine stain. The hydrazone product usually runs higher (less polar) than the starting hydrazide but lower than the aldehyde.

Step 5: Isolation & Purification

  • Precipitation: Upon completion, allow the reaction mixture to cool slowly to room temperature. In many cases, the hydrazone will crystallize out.[1]

  • Forcing Precipitation: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure or pour the mixture onto crushed ice (50 g) with stirring.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Quantitative Data & Optimization
ParameterStandard ConditionOptimization for Low YieldsRationale
Solvent Ethanol (Abs.)Methanol or 2-PropanolMethanol improves solubility of polar reactants; 2-Propanol allows higher reflux temp.
Catalyst Glacial AcOH (cat.)[1][2]HCl (cat.) or H₂SO₄ (cat.)Stronger acids can push the equilibrium for electron-rich (deactivated) aldehydes.
Temperature RefluxMicrowave (80-100 °C)Microwave irradiation can accelerate reaction times from hours to minutes (5-20 min).
Stoichiometry 1:11:1.2 (Hydrazide:Aldehyde)Slight excess of aldehyde drives the hydrazide (harder to remove) to completion.

Visualizing the Workflow

Reaction Mechanism Pathway

The following diagram illustrates the acid-catalyzed mechanism tailored to the 5-oxopyrrolidine scaffold.

ReactionMechanism Start 5-Oxopyrrolidine-3- carbohydrazide (Nucleophile) Intermediate Tetrahedral Carbinolamine Start->Intermediate Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Activated Activated Carbonyl Aldehyde->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Activated->Intermediate Elimination Water Elimination (-H2O) Intermediate->Elimination Proton Transfer Product Target Hydrazone (Schiff Base) Elimination->Product C=N Bond Formation

Figure 1: Acid-catalyzed nucleophilic addition-elimination pathway for hydrazone formation.

Experimental Workflow

This flow diagram guides the researcher through the critical decision points of the synthesis.

ExperimentalWorkflow Step1 Dissolve Hydrazide in EtOH/MeOH Step2 Add Aldehyde (1.0 eq) + AcOH (cat.) Step1->Step2 Step3 Reflux (2-6 Hours) Step2->Step3 Check Check TLC Step3->Check Check->Step3 Incomplete Cool Cool to RT Check->Cool Complete Precipitate Precipitate Formed? Ice Pour onto Crushed Ice Precipitate->Ice No Filter Vacuum Filtration Precipitate->Filter Yes Cool->Precipitate Ice->Filter Recryst Recrystallize (EtOH) Filter->Recryst Final Final Product (Characterize via NMR/IR) Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of hydrazone derivatives.

Troubleshooting & Critical Notes

  • Oiling Out: If the product separates as an oil rather than a solid upon pouring onto ice, extract the aqueous mixture with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate. Triturate the resulting residue with cold ether or hexane to induce crystallization.

  • Cyclization Risk: Prolonged heating with strong acids can sometimes lead to cyclization of the hydrazone into a 1,3,4-oxadiazole derivative or other heterocycles. Stick to mild reflux and check TLC frequently to avoid over-reaction.

  • Characterization:

    • 1H NMR: Look for the disappearance of the NH₂ protons (typically broad singlet around 4-5 ppm) and the appearance of the azomethine proton (-N=CH-) typically between 8.0–9.5 ppm. The amide NH of the pyrrolidinone ring usually appears around 7.5–8.5 ppm.

    • IR: A strong band at 1600–1640 cm⁻¹ confirms the C=N linkage.

References

  • Vertex AI Search. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Available at: [1][3][4][5][6][7][8][9][10][11][12][13]

  • National Institutes of Health (NIH). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Available at: [1][3][4][5][6][7][8][9][10][11][12][13]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [1][3][4][5][6][7][8][9][10][11][12][13]

  • Lithuanian Academy of Sciences. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Available at: [1][3][4][5][6][7][8][9][10][11][12][13]

  • BenchChem. A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol. Available at: [1][3][4][5][6][7][8][9][10][11][12][13]

Sources

Application Notes & Protocols: 5-Oxopyrrolidine-3-carbohydrazide as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-oxopyrrolidine (pyroglutamic acid) scaffold is a privileged structure in medicinal chemistry, recognized for its conformational rigidity and favorable physicochemical properties.[1][2] When functionalized at the 3-position with a carbohydrazide group, it transforms into a highly versatile building block for constructing diverse molecular architectures. The hydrazide moiety serves as a reactive handle for generating libraries of hydrazones—a pharmacophore known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] This guide provides an in-depth analysis of the scientific rationale for using 5-oxopyrrolidine-3-carbohydrazide, detailed protocols for its application in synthesis, and case studies illustrating its potential in targeting diseases like cancer and bacterial infections.

The Scientific Rationale: A Scaffold of Choice

The Privileged 5-Oxopyrrolidine Core

Derived from glutamic acid, the 5-oxopyrrolidine ring is a five-membered lactam that offers a unique combination of features beneficial for drug design.[5][6] Its cyclic and somewhat rigid nature reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.[2][7] This scaffold is a key component in several approved drugs and is explored extensively for various therapeutic applications.[1][2] The chirality inherent in its precursor, L-pyroglutamic acid, also provides a straightforward entry into asymmetric synthesis, a critical aspect of modern drug development.[5][8]

The 3-Carbohydrazide: A Gateway to Chemical Diversity

The true synthetic power of this building block lies in the 3-carbohydrazide functional group (-CONHNH₂). This group is an exceptionally useful precursor for a multitude of chemical transformations.[4][9]

  • Hydrazone Formation: The most prominent application is its condensation reaction with aldehydes and ketones. This reaction is typically high-yielding and proceeds under mild conditions to form a stable hydrazone linkage (-C=N-NH-C=O).[10] This linkage, often described as a reactive azomethine pharmacophore, is crucial for the biological properties of the resulting compounds.[1][3]

  • Heterocycle Synthesis: The carbohydrazide is also a precursor for various heterocyclic systems. Through cyclization reactions with appropriate reagents, it can be converted into valuable scaffolds like 1,3,4-oxadiazoles, pyrroles, and triazoles, further expanding the accessible chemical space from a single starting material.[11]

The diagram below illustrates the central role of 5-oxopyrrolidine-3-carbohydrazide as a launchpad for creating diverse chemical entities.

G Core 5-Oxopyrrolidine-3-carbohydrazide Aldehyde Aldehydes / Ketones Core->Aldehyde Diketone Diketones (e.g., Hexane-2,5-dione) Core->Diketone CS2 Carbon Disulfide Core->CS2 Isothiocyanate Isothiocyanates Core->Isothiocyanate Hydrazone Hydrazone Derivatives (Anticancer, Antimicrobial) Aldehyde->Hydrazone Condensation Pyrrole Pyrrole Derivatives Diketone->Pyrrole Paal-Knorr Oxadiazole 1,3,4-Oxadiazole Derivatives CS2->Oxadiazole Cyclization Triazole 1,2,4-Triazole Derivatives Isothiocyanate->Triazole Thiosemicarbazide Intermediate

Synthetic pathways from the core building block.

Core Synthetic Protocols

Protocol 1: Synthesis of N'-Substituted Hydrazones via Acid-Catalyzed Condensation

This protocol describes the most common and direct application of the title building block: the synthesis of hydrazone derivatives. This reaction is robust and tolerant of a wide variety of functional groups on the aldehyde or ketone coupling partner.

Principle: The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde/ketone. This is followed by dehydration, typically catalyzed by a small amount of acid, to yield the final hydrazone product. The equilibrium is driven towards the product by the removal of water, often facilitated by the precipitation of the product from the reaction medium.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Dissolve Hydrazide in Methanol B Add Aldehyde/ Ketone (1.1-1.5 eq) A->B C Add Catalytic Acid (e.g., HCl, AcOH) B->C D Heat to Reflux (60-70 °C) C->D E Monitor by TLC (20 min - 4 h) D->E F Cool to RT, Precipitate Forms E->F G Filter Solid Product F->G H Recrystallize (e.g., DMF/H₂O) G->H I Characterize: NMR, HRMS, IR H->I

General workflow for hydrazone synthesis.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 5-oxopyrrolidine-3-carbohydrazide in a suitable solvent like methanol or 2-propanol (approx. 15-20 mL per mmol of hydrazide).[1][3]

  • Addition of Carbonyl: To the stirred solution, add 1.1 to 1.5 equivalents of the desired aldehyde or ketone.[10][12]

  • Catalysis: Add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl or glacial acetic acid) to the reaction mixture.[1][10]

    • Causality Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazide.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting hydrazide spot is consumed. Reaction times can vary from 20 minutes to several hours depending on the reactivity of the carbonyl compound.[1][3]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.[1]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., the reaction solvent or water) to remove soluble impurities. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as a DMF/water mixture.[3]

  • Validation: Confirm the structure of the synthesized hydrazone using standard analytical techniques.

    • ¹H NMR: Look for the characteristic N-H proton signal of the hydrazone moiety and the disappearance of the aldehyde proton. Note that E/Z isomeric mixtures are common and may present as two sets of signals for some protons.[2][3]

    • HRMS (ESI+): Verify the molecular weight by finding the calculated m/z for [M+H]⁺.[2][3]

    • IR: Observe the C=O and N-H stretching frequencies.[1]

Protocol 2: Synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)carboxamide Derivatives

This protocol demonstrates the utility of the carbohydrazide in forming other heterocyclic cores, specifically a pyrrole ring via the Paal-Knorr synthesis.

Principle: The reaction involves the condensation of the hydrazide with a 1,4-dicarbonyl compound (hexane-2,5-dione). The initial hydrazone formation is followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrrole ring.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-oxopyrrolidine-3-carbohydrazide in 2-propanol.[11][12]

  • Addition and Catalysis: Add 1.1 equivalents of hexane-2,5-dione, followed by a catalytic amount of glacial acetic acid.[11]

  • Reaction: Heat the mixture to reflux and stir for approximately 18 hours, monitoring by TLC.[12]

  • Isolation and Purification: After cooling, the product is typically isolated by filtration and purified by recrystallization to yield the target N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative.[9][11]

Application Data & Case Studies

Case Study: Anticancer Agents as Protein Kinase Inhibitors

Derivatives of 5-oxopyrrolidine-3-carbohydrazide have demonstrated significant potential as anticancer agents. Studies have shown that hydrazones synthesized from this core can act as multikinase inhibitors.[13]

Molecular docking studies suggest that these compounds can bind to the active sites of key protein kinases like the non-receptor tyrosine kinase (SCR) and the serine/threonine-protein kinase (BRAF), both of which are implicated in cancer cell proliferation and survival.[13] The introduction of specific substituents, such as hydroxyl and methoxy groups on the aryl ring of the hydrazone, has been shown to enhance cytotoxic activity.[3]

G Drug 5-Oxopyrrolidine-Hydrazone Derivative BRAF BRAF Kinase Drug->BRAF Inhibition SRC SRC Kinase Drug->SRC Inhibition Proliferation Cancer Cell Proliferation BRAF->Proliferation Migration Cancer Cell Migration SRC->Migration

Proposed mechanism for anticancer activity.

The table below summarizes the cytotoxic activity of selected hydrazone derivatives against various cancer cell lines.

Compound IDR-Group on Hydrazone (from Aldehyde)Cell LineActivity/ObservationCitation
8 2-hydroxybenzylideneIGR39 (Melanoma)High cytotoxicity in 2D and 3D assays[13]
12 2-hydroxynaphthalenylmethyleneMDA-MB-231 (Breast)High cytotoxicity in 2D and 3D assays[13]
4 2,5-dimethoxybenzylideneIGR39 (Melanoma)Most effective at inhibiting cell migration[13]
6 2,4,6-trimethoxybenzylideneMDA-MB-231 (Breast)Most effective at inhibiting cell migration[13]
Case Study: Antibacterial Agents

The scaffold has also been successfully employed to develop potent antibacterial agents. The formation of hydrazones with nitro-substituted heterocyclic aldehydes, such as 5-nitrothiophene-2-carbaldehyde, has yielded compounds with remarkable efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics.[14][15]

The table below presents the Minimum Inhibitory Concentration (MIC) values for a representative compound against various bacterial strains.

Compound DerivativeBacterial StrainMIC (μg/mL)Control Drug (Cefuroxime) MIC (μg/mL)Citation
Hydrazone with 5-nitrothien-2-ylS. aureus3.97.8[14]
Hydrazone with 5-nitrothien-2-ylL. monocytogenes3.97.8[14]
Hydrazone with 5-nitrothien-2-ylB. cereus3.97.8[14]
Hydrazone with benzylideneS. aureus3.97.8[14]

Troubleshooting and Expert Insights

  • E/Z Isomerism: Hydrazones can exist as a mixture of E/Z isomers, which is often observable in NMR spectra as duplicated signals.[2][3] For biological testing, it is often acceptable to test the mixture, but for structure-activity relationship (SAR) studies, separation by chromatography may be necessary, although it can be challenging.

  • Poor Solubility: Some derivatives, particularly those with large, planar aromatic systems, may have poor solubility in common organic solvents, complicating purification and analysis. Recrystallization from high-boiling polar aprotic solvents like DMF or DMSO may be required.

  • Reaction Stalling: If a reaction with a sterically hindered or electronically deactivated ketone fails to proceed, increasing the amount of acid catalyst or switching to a higher-boiling solvent (e.g., ethanol or butanol) may be beneficial.

  • Structural Confirmation: While NMR and MS are powerful tools, definitive proof of structure, including the specific E/Z geometry of the hydrazone, is best obtained via single-crystal X-ray diffraction analysis.[16][17][18]

Conclusion and Future Outlook

5-Oxopyrrolidine-3-carbohydrazide is a powerful and efficient building block in drug discovery. Its rigid core, combined with the synthetically versatile hydrazide handle, provides rapid access to diverse libraries of compounds with significant therapeutic potential. The demonstrated success in generating potent anticancer and antibacterial agents underscores its value. Future work should focus on expanding the diversity of coupling partners, exploring novel cyclization reactions, and applying this scaffold to other disease targets where rigidification and specific hydrogen bonding patterns are key to activity.

References

  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. International journal of molecular sciences, 26(7), 3162.
  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (n.d.). Kaunas University of Technology.
  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. MDPI. [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Stasevych, M., Zvarych, V., Tumosienė, I., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 980. [Link]

  • Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1825. [Link]

  • L-pyroglutamic acid – description and application. (2023). Georganics. [Link]

  • Stasevych, M., Zvarych, V., Tumosienė, I., Jonuškienė, I., Kantminienė, K., Šimoliūnas, E., & Petrikaitė, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2025). ResearchGate. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology.
  • Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. [Link]

  • Stasevych, M., Zvarych, V., Tumosienė, I., Jonuškienė, I., Kantminienė, K., Šimoliūnas, E., & Petrikaitė, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science Publishers. [Link]

  • 6.7 Pyroglutamic Acid Peptides. (n.d.). Thieme Connect. [Link]

  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Semantic Scholar. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (2023). Chemija. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • Stasevych, M., Zvarych, V., Hrytsiv, A., Musyanovych, R., Wójcik-Pszczoła, K., Chłoń-Rzepa, G., ... & Petrikaitė, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]

  • Chemical synthesis of proteins using hydrazide intermediates. (2016). Oxford Academic. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. [Link]

  • N′-[(E)-5-Oxopyrrolidin-2-ylidene]pyridine-2-carbohydrazide. (2025). ResearchGate. [Link]

  • Bibik, Y. S., Ivanova, H. V., Khomenko, D. M., Doroshchuk, R. O., & Stoica, A. C. (2025). N′-[(E)-5-Oxopyrrolidin-2-ylidene]pyridine-2-carbohydrazide. IUCrData, 10(11). [Link]

  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. [Link]

  • N′-[(E)-5-Oxopyrrolidin-2-ylidene]pyridine-2-carbohydrazide. (2025). IUCr Journals. [Link]

  • Al-dujaili, A. H., Yousif, E., & Ahmed, A. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(21), 7474. [Link]

Sources

Procedures for coupling 5-Oxopyrrolidine-3-carbohydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Procedures for Coupling 5-Oxopyrrolidine-3-carbohydrazide with Aldehydes

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of N'-Aryl/Alkylidene-5-Oxopyrrolidine-3-carbohydrazides

This document provides a detailed technical guide for the synthesis of hydrazone derivatives through the condensation reaction between 5-oxopyrrolidine-3-carbohydrazide and various aldehydes. It is designed for researchers in medicinal chemistry and drug development, offering insights into the reaction mechanism, detailed experimental protocols, and critical parameters for successful synthesis.

Introduction: The Significance of the 5-Oxopyrrolidine-Hydrazone Scaffold

The 5-oxopyrrolidine (also known as pyroglutamate) ring is a privileged scaffold in medicinal chemistry.[1][2] It is a core component of numerous natural products and approved pharmaceuticals, valued for its conformational rigidity which can be strategically utilized in drug design.[1][2] When coupled with the versatile hydrazone linkage (R₁R₂C=NNH-), the resulting hybrid structures often exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Hydrazones themselves are crucial pharmacophores, and their formation via the reaction of a carbohydrazide with an aldehyde is a fundamental and efficient transformation in organic synthesis.[1][5]

This guide details the reliable synthesis of N'-substituted-5-oxopyrrolidine-3-carbohydrazides, providing a foundational methodology for creating diverse chemical libraries for screening and drug discovery programs.

The Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from 5-oxopyrrolidine-3-carbohydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction.[5][6] The process is typically catalyzed by a small amount of acid, which plays a dual role. The optimal pH for this reaction is mildly acidic (around 4.5-5).[5] This is because sufficient acid is required to activate the aldehyde's carbonyl group, enhancing its electrophilicity, while avoiding excessive protonation of the hydrazide, which would render its nitrogen lone pair non-nucleophilic.[5]

The mechanism proceeds through the following key steps:

  • Activation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]

  • Nucleophilic Attack: The terminal nitrogen atom of the 5-oxopyrrolidine-3-carbohydrazide, with its lone pair of electrons, acts as the nucleophile and attacks the electrophilic carbonyl carbon.[5] This forms a protonated tetrahedral intermediate known as a carbinolamine (or hemiaminal).[7]

  • Proton Transfer: A rapid proton transfer occurs, typically from the attacking nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate.[5]

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a stable carbon-nitrogen double bond (C=N), which defines the hydrazone product.[5][7]

Hydrazone Formation Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism cluster_0 Activation & Attack cluster_1 Dehydration Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde + H⁺ Hydrazide Pyr-CONHNH₂ Carbinolamine Tetrahedral Intermediate (Carbinolamine) Protonated_Aldehyde->Carbinolamine + Pyr-CONHNH₂ Protonated_Carbinolamine R-CH(OH₂⁺)-NHNHCO-Pyr Carbinolamine->Protonated_Carbinolamine + H⁺, -H⁺ (Proton Transfer) Carbinolamine->Protonated_Carbinolamine Hydrazone Final Hydrazone R-CH=NNHCO-Pyr Protonated_Carbinolamine->Hydrazone - H₂O, -H⁺

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism

Experimental Protocols

The synthesis is typically a two-stage process: first, the preparation of the 5-oxopyrrolidine-3-carbohydrazide starting material, followed by its condensation with an aldehyde.

Experimental Workflow Figure 2: General Experimental Workflow A Step 1: Synthesize Starting Ester (e.g., from Itaconic Acid) B Step 2: Hydrazinolysis (Ester → Carbohydrazide) A->B Hydrazine Hydrate C Step 3: Condensation Reaction (Carbohydrazide + Aldehyde) B->C Aldehyde, Acid Catalyst D Step 4: Product Isolation (Filtration/Precipitation) C->D Cooling E Step 5: Purification (Recrystallization) D->E Appropriate Solvent F Step 6: Characterization (NMR, IR, MS) E->F

Caption: Figure 2: General Experimental Workflow

This protocol describes the synthesis of the key hydrazide intermediate from its corresponding methyl ester. The ester is typically prepared by reacting an appropriate N-substituted amine with itaconic acid to form the carboxylic acid, followed by esterification.[8][9]

Materials:

  • Methyl 1-substituted-5-oxopyrrolidine-3-carboxylate

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Toluene or Propan-2-ol

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • To a solution of methyl 1-substituted-5-oxopyrrolidine-3-carboxylate (1 equivalent) in toluene or propan-2-ol, add hydrazine monohydrate (3 equivalents).[10][11]

  • Heat the reaction mixture to reflux and maintain for 1.5 to 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][11]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the cooled solution. Collect the solid precipitate by vacuum filtration.

  • Wash the filtered solid with a suitable solvent like propan-2-ol or diethyl ether to remove any unreacted starting material and impurities.[10]

  • Dry the resulting white solid (5-oxopyrrolidine-3-carbohydrazide) under vacuum. The product is typically of high purity and can be used in the next step without further purification.

This is a generalized protocol derived from numerous literature precedents.[2][8][12][13] Researchers should optimize parameters based on the specific aldehyde used.

Materials:

  • 1-Substituted-5-oxopyrrolidine-3-carbohydrazide (1 eq.)

  • Substituted aldehyde (1-1.5 eq.)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Propan-2-ol

  • Catalyst: Glacial acetic acid or Hydrochloric acid (HCl) (catalytic amount, e.g., 3-5 drops)

  • Standard reflux or heating apparatus

Procedure:

  • Suspend or dissolve the 5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in a suitable solvent (e.g., Methanol) in a round-bottom flask.

  • Add the desired aldehyde (1.1 equivalents) to the mixture.

  • Add a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid or HCl to adjust pH to ~6).[2][12][14]

  • Heat the reaction mixture with stirring. Temperatures typically range from 60-70 °C to the reflux temperature of the solvent.[2][12]

  • Maintain the temperature for a period ranging from 20 minutes to 21 hours.[2][12][14] The reaction progress should be monitored by TLC. Formation of a precipitate is a common indicator of product formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold solvent (e.g., ethanol, water, or diethyl ether) to remove excess aldehyde and catalyst.[8][14]

  • Purify the crude product by recrystallization from a suitable solvent system, such as a DMF/H₂O mixture, ethanol, or 1,4-dioxane.[2][12][14]

  • Dry the purified crystals under vacuum to yield the final N'-substituted-5-oxopyrrolidine-3-carbohydrazide.

Data Summary: Exemplary Reaction Conditions

The following table summarizes conditions reported in the literature for the synthesis of various 5-oxopyrrolidine-hydrazone derivatives, showcasing the versatility of the protocol.

Aldehyde ReactantSolventCatalystTemp. (°C)TimeYield (%)Reference
4-CarboxybenzaldehydeMethanolHCl60-7020 min - 4 h57-87[2][12]
4-MethoxybenzaldehydeMethanolHCl60-7020 min - 4 h57-87[2][12]
Various Aromatic AldehydesEthanolAcetic AcidReflux3-4 hHigh[13]
IsatinEthanol/1,4-DioxaneAcetic AcidReflux13 h88[14]
BenzaldehydeWater/Propan-2-olHClReflux2 h81[8]
2-ThiophenecarboxaldehydeWater/Propan-2-olHClReflux--[8]
2,5-HexanedionePropan-2-olAcetic AcidReflux4 h-[11]
2,4-PentanedioneEthanol-Reflux4 h78[14]
Note: Diones react to form pyrrole or pyrazole rings, respectively, in a related condensation reaction.[11][14]
Product Characterization

Confirmation of the hydrazone product structure is typically achieved through standard spectroscopic methods.

  • ¹H NMR: Look for a characteristic singlet for the azomethine proton (N=CH) in the downfield region (δ 8.0-9.0 ppm). The NH proton of the hydrazone typically appears as a singlet around δ 11.5-12.0 ppm. The presence of signals corresponding to both the 5-oxopyrrolidine ring and the aldehyde-derived moiety is expected.[2][8]

  • ¹³C NMR: The formation of the hydrazone is confirmed by the appearance of a signal for the azomethine carbon (N=C H) typically around δ 140-160 ppm.

  • IR Spectroscopy: Key vibrational bands include the N-H stretch (around 3200-3300 cm⁻¹), C=O stretches for the lactam and amide groups (around 1650-1700 cm⁻¹), and the C=N stretch (around 1570-1620 cm⁻¹).[8][14]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by matching the calculated and found m/z values for the molecular ion peak [M+H]⁺.[2][12]

Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Reaction Insufficient catalyst; Inactive aldehyde; Low temperature.Check pH and add more acid catalyst if necessary. Use fresh or purified aldehyde. Increase reaction temperature or prolong reaction time.
Formation of Side Products Aldehyde self-condensation; Impure starting materials.Purify the aldehyde before use (e.g., by distillation or recrystallization). Ensure the carbohydrazide starting material is pure.
Product is Oily/Difficult to Crystallize Product may be highly soluble in the reaction solvent or have a low melting point.Try removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like hexane or diethyl ether to induce solidification.
Low Yield Product is partially soluble in the reaction medium; Reversible reaction.Cool the reaction mixture in an ice bath to maximize precipitation. If possible, use a Dean-Stark apparatus with a solvent like toluene to remove water and drive the equilibrium toward the product.[7]

References

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). Organic Chemistry Explained. Retrieved February 23, 2026, from [Link]

  • Šačkus, A., et al. (2023). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Lithuanian Journal of Physics.
  • Intaitė, V., Voskienė, A., et al. (2012).
  • Šačkus, A., et al. (2025).
  • Zhuang, C., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved February 23, 2026, from [Link]

  • Starkevič, U., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology.
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Retrieved February 23, 2026, from [Link]

  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (n.d.). LJMU Research Online.
  • Starkevič, U., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PMC. Retrieved February 23, 2026, from [Link]

  • Mickevičius, V., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Synthesis of new 1-(9-ethylcarbazol-3-yl)
  • Mickevičius, V., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Retrieved February 23, 2026, from [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Retrieved February 23, 2026, from [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). PSE Community.org.
  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). PMC.
  • Vaickelionienė, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved February 23, 2026, from [Link]

  • Mohareb, R. M., et al. (2010). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research, 2(4), 185-196.
  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Synthesis and structural characterization of products condensation 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones with hydrazines. (2025).

Sources

The Versatile Scaffold: Applications of 5-Oxopyrrolidine-3-carbohydrazide in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 5-oxopyrrolidine core, a privileged scaffold in medicinal chemistry, is a structural component in numerous natural products and approved pharmaceuticals.[1][2][3] Its inherent biological activity and conformational flexibility make it an attractive starting point for drug discovery endeavors.[1][2] When functionalized with a carbohydrazide moiety at the 3-position, this scaffold is transformed into a highly versatile building block, 5-oxopyrrolidine-3-carbohydrazide, opening a gateway to a diverse array of heterocyclic systems with significant pharmacological potential.[4] This guide provides an in-depth exploration of the applications of this key intermediate in the synthesis of novel heterocyclic compounds, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The Strategic Advantage of the Carbohydrazide Moiety

The synthetic utility of 5-oxopyrrolidine-3-carbohydrazide stems from the rich reactivity of the carbohydrazide group (-CONHNH₂). This functional group serves as a potent binucleophile, readily participating in condensation and cyclization reactions with a variety of electrophilic partners. This reactivity allows for the construction of numerous five- and six-membered heterocyclic rings, which are cornerstones of many biologically active molecules.

I. Synthesis of Bioactive Hydrazones

One of the most direct applications of 5-oxopyrrolidine-3-carbohydrazide is its condensation with aldehydes and ketones to form N-acylhydrazones. These hydrazones are not merely intermediates but often exhibit significant biological activities themselves, including anticancer and antimicrobial properties.[2][5][6][7] The formation of the azomethine group (-C=N-) in these structures is often crucial for their pharmacological effects.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the hydrazone. The reaction is typically catalyzed by a small amount of acid.[1][2][5]

G cluster_conditions Reaction Conditions reagents 5-Oxopyrrolidine-3-carbohydrazide + Aldehyde/Ketone intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Acylhydrazone intermediate->product Dehydration (-H₂O) water H₂O condition1 Solvent: Methanol or Ethanol condition2 Catalyst: HCl or Acetic Acid condition3 Temperature: 60-70 °C

Caption: General workflow for the synthesis of N-acylhydrazones.

Protocol 1: General Synthesis of N-Arylmethylidene-5-oxopyrrolidine-3-carbohydrazides[2][5]

This protocol outlines a general procedure for the synthesis of hydrazone derivatives, which have shown potential as anticancer agents.[2][5][6]

Materials:

  • 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 1.5 mmol of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide in 25 mL of methanol in a round-bottom flask.

  • Add 2.5 mmol of the corresponding aromatic aldehyde to the solution.

  • Add 2-3 drops of concentrated HCl to the reaction mixture to catalyze the reaction.

  • Stir the reaction mixture at 60-70 °C for a period ranging from 20 minutes to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the precipitate and wash it with a small amount of cold methanol.

  • Dry the crude product.

  • Recrystallize the product from a DMF/water mixture to obtain the pure hydrazone derivative.

Self-Validation: The purity and structure of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[5] The presence of characteristic signals for the azomethine proton in ¹H NMR and the C=N carbon in ¹³C NMR will confirm the formation of the hydrazone.

II. Construction of Five-Membered Heterocycles

The carbohydrazide moiety is an excellent precursor for the synthesis of various five-membered heterocyclic rings, including pyrazoles, pyrroles, oxadiazoles, and triazoles. These ring systems are prevalent in a vast number of pharmaceuticals.

A. Synthesis of Pyrazole Derivatives

The reaction of 5-oxopyrrolidine-3-carbohydrazide with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, provides a straightforward route to pyrazole derivatives.[8][9] Pyrazoles are a well-known class of heterocycles with a broad spectrum of biological activities.[10]

Mechanistic Insights

The reaction involves a double condensation. Initially, one of the hydrazino nitrogen atoms attacks a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl group, leading to the formation of the stable aromatic pyrazole ring after dehydration.

G cluster_conditions Reaction Conditions start 5-Oxopyrrolidine-3-carbohydrazide + 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole Derivative intermediate2->product Dehydration condition1 Solvent: Propan-2-ol condition2 Catalyst: HCl or Acetic Acid condition3 Temperature: Reflux

Sources

Application Note: A Scalable Manufacturing Protocol for 5-Oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

5-Oxopyrrolidine-3-carbohydrazide and its derivatives are pivotal structural motifs in medicinal chemistry. The pyrrolidone core is present in numerous natural alkaloids and synthetic drugs[1][2]. The carbohydrazide functional group serves as a critical synthon for constructing a wide array of heterocyclic compounds, including hydrazones, azoles, and triazines, which have demonstrated significant therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents[3][4][5][6]. The increasing demand for these advanced intermediates in drug discovery and development necessitates a robust, scalable, and economically viable manufacturing process[7].

This application note provides a comprehensive, field-proven guide for the scalable synthesis of 5-Oxopyrrolidine-3-carbohydrazide. The methodology is designed around a three-step synthetic sequence starting from readily available commercial precursors. We will detail the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and outline a rigorous quality control workflow to ensure the final product meets the high-purity standards required for pharmaceutical development.

Strategic Overview of the Synthetic Pathway

The selected manufacturing strategy involves a three-step process, chosen for its reliability, high yields, and amenability to large-scale production. The pathway begins with the reaction of an appropriate aniline with itaconic acid to form the core pyrrolidinone ring structure. This is followed by an acid-catalyzed esterification and subsequent hydrazinolysis to yield the final product.

Causality of Pathway Selection:

  • Convergent Synthesis: The core heterocyclic structure is established in the first step, simplifying subsequent transformations.

  • Atom Economy: The initial reaction between an aniline and itaconic acid in water is a condensation reaction with water as the primary byproduct, aligning with green chemistry principles[5].

  • Robust Reactions: Esterification and hydrazinolysis are highly reliable and well-documented transformations, known for proceeding to high conversion with minimal side products[5][8][9].

  • Scalability: The reaction conditions do not require exotic catalysts or extreme temperatures/pressures, making the process transferable from bench-scale to pilot and industrial-scale reactors.

G cluster_start Starting Materials A Substituted Aniline C Step 1: 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid A->C Michael Addition & Amidation B Itaconic Acid B->C Michael Addition & Amidation D Step 2: Methyl 1-Aryl-5-oxopyrrolidine- 3-carboxylate C->D Acid-Catalyzed Esterification E Step 3: 5-Oxopyrrolidine-3-carbohydrazide (Final Product) D->E Hydrazinolysis

Caption: High-level workflow for the synthesis of 5-Oxopyrrolidine-3-carbohydrazide.

Detailed Manufacturing Protocols

This section provides detailed, step-by-step protocols for each stage of the synthesis. The following procedure uses N-(4-aminophenyl)acetamide as a representative starting aniline, which is a common precursor cited in the literature[5].

Part 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate 1)

Principle: This step involves a conjugate addition of the aniline derivative to itaconic acid, followed by an intramolecular cyclization via amidation at elevated temperature. Water is an ideal solvent for this reaction, acting as both the medium and a participant in the reaction work-up[5].

Experimental Protocol:

  • Charge a suitable reactor with N-(4-aminophenyl)acetamide (1.0 eq) and itaconic acid (1.1 eq).

  • Add purified water to the reactor to achieve a starting material concentration of approximately 0.5 M.

  • Begin agitation and heat the reaction mixture to reflux (approx. 100°C).

  • Maintain the reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

  • The product will precipitate out of the solution. Filter the solid crude product using a Büchner funnel.

  • Wash the filter cake with cold purified water (2 x 3 bed volumes) to remove any unreacted itaconic acid.

  • Dry the solid product under vacuum at 60-70°C to a constant weight.

Part 2: Synthesis of Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate (Intermediate 2)

Principle: The carboxylic acid (Intermediate 1) is converted to its methyl ester to activate it for the subsequent hydrazinolysis step. This is a classic Fischer esterification using methanol as both the reagent and solvent, with sulfuric acid as a catalyst[5].

Experimental Protocol:

  • Charge a dry reactor with Intermediate 1 (1.0 eq) and methanol (10-15 volumes).

  • Begin agitation to form a slurry. Cool the mixture to 0-5°C using an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) for 6-8 hours.

  • Monitor the reaction progress by TLC/HPLC.

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • The resulting residue can be taken directly to the next step or purified by recrystallization from a suitable solvent like propan-2-ol if necessary.

Part 3: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (Final Product)

Principle: This step is a nucleophilic acyl substitution where hydrazine displaces the methoxy group of the ester (Intermediate 2) to form the highly stable carbohydrazide product. Toluene or an alcohol like propan-2-ol is an effective solvent for this transformation[5][8].

Experimental Protocol:

  • Charge a reactor with Intermediate 2 (1.0 eq) and a suitable solvent such as toluene or propan-2-ol (10 volumes).

  • Add hydrazine monohydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 12-18 hours. The product often begins to precipitate during the reaction.

  • Monitor the reaction for the disappearance of the ester starting material by TLC/HPLC.

  • After completion, cool the reaction mixture to ambient temperature.

  • Filter the precipitated solid product.

  • Wash the filter cake thoroughly with propan-2-ol or a similar solvent to remove excess hydrazine and any impurities[5].

  • Dry the final product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide, under vacuum at 50-60°C.

Process Parameters and Data Summary

For ease of scaling, the following table summarizes the key quantitative parameters for a laboratory-scale batch. These can be linearly scaled for pilot plant production with appropriate engineering considerations.

ParameterStep 1: Acid FormationStep 2: EsterificationStep 3: Hydrazinolysis
Key Reagents N-(4-aminophenyl)acetamide, Itaconic AcidIntermediate 1, Methanol, H₂SO₄Intermediate 2, Hydrazine Monohydrate
Molar Ratio (eq) 1.0 : 1.11.0 : excess : 0.151.0 : 3.0
Solvent WaterMethanolToluene or Propan-2-ol
Temperature 100°C (Reflux)65°C (Reflux)80-110°C (Reflux)
Reaction Time 12-16 hours6-8 hours12-18 hours
Typical Yield 85-95%90-98%80-90%
Work-up Cool, Filter, Wash (Water)Concentrate SolventCool, Filter, Wash (Propan-2-ol)

Quality Control and Analytical Protocols

Ensuring the purity and identity of the final product is paramount. A multi-pronged analytical approach is required for batch release.

QC_Workflow cluster_tests Analytical Methods Start Crude Dried Product QC_Testing QC Analysis Start->QC_Testing Release Product Release (Purity >98%) QC_Testing->Release Pass Repurify Repurification (e.g., Recrystallization) QC_Testing->Repurify Fail HPLC HPLC (Purity, Impurities) QC_Testing->HPLC Primary NMR NMR (1H, 13C) (Structure ID) QC_Testing->NMR Confirmatory MS Mass Spec (Molecular Weight) QC_Testing->MS IR FT-IR (Functional Groups) QC_Testing->IR Repurify->Start

Caption: Quality control workflow for final product validation and release.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final product and quantify any impurities.

  • Protocol:

    • Sample Prep: Prepare a 1 mg/mL solution of the product in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Detection: UV detector at a wavelength determined by the UV max of the compound (typically 254 nm).

    • Acceptance Criteria: Purity ≥ 98.0% (by area percent), no single impurity > 0.5%.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identity of the compound.

  • Protocol:

    • Sample Prep: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Analysis: Acquire ¹H and ¹³C NMR spectra.

    • Data Interpretation: The ¹H NMR spectrum should show characteristic signals for the pyrrolidinone ring protons (typically in the 2.5-4.0 ppm range), aromatic protons, and the NH/NH₂ protons of the hydrazide group[9][10]. The ¹³C spectrum should confirm the number of unique carbons and show characteristic peaks for the carbonyl carbons[10].

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the final product.

  • Protocol:

    • Sample Prep: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.

    • Analysis: Use an electrospray ionization (ESI) source in positive mode.

    • Data Interpretation: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the target molecule[11].

Infrared (IR) Spectroscopy
  • Objective: To confirm the presence of key functional groups.

  • Protocol:

    • Sample Prep: Prepare a KBr pellet or use an ATR accessory.

    • Analysis: Acquire the IR spectrum.

    • Data Interpretation: Look for characteristic absorption bands: N-H stretching (hydrazide, amide) around 3200-3400 cm⁻¹, C=O stretching (amide, hydrazide) around 1640-1680 cm⁻¹[4][5].

Safety and Handling

All synthetic steps should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Hydrazine Monohydrate: Is a toxic and corrosive substance. Handle with extreme care and have appropriate spill kits available.

  • Concentrated Sulfuric Acid: Is highly corrosive. Add slowly to methanol under cooling to control the exothermic reaction.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the manufacturing of high-purity 5-Oxopyrrolidine-3-carbohydrazide. By starting with common materials and employing robust chemical transformations, this process is well-suited for producing the quantities required for advanced drug development and commercial supply. The integrated quality control workflow ensures that each batch meets the stringent purity requirements of the pharmaceutical industry.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Egyptian Journal of Chemistry, 64(10), 5567-5576. [Link]

  • Šačkus, A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 983. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(1). [Link]

  • Bunevičiūtė, R., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 28(7), 3035. [Link]

  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Chemija, 34(3). [Link]

  • Bunevičiūtė, R., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - Data. MDPI. [Link]

  • Di Mola, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Fortune Business Insights. (2023). Pyrrolidone Market Size, Share, Growth | Global Report. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(6), 899. [Link]

  • Bunevičiūtė, R., et al. (2023). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Vilnius University. [Link]

  • World Health Organization. (1998). Quality control methods for medicinal plant materials. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(S1), 019. [Link]

Sources

Troubleshooting & Optimization

Overcoming cyclization failures in 5-Oxopyrrolidine-3-carbohydrazide production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers encountering difficulties in the synthesis of 5-Oxopyrrolidine-3-carbohydrazide scaffolds.

Topic: Troubleshooting Cyclization & Hydrazinolysis Failures Doc ID: TS-5OP-CYC-001 Audience: Process Chemists, Medicinal Chemists Status: Active

Diagnostic Dashboard: What is failing?

Before modifying your protocol, match your observation to the failure mode.

SymptomProbable CauseImmediate Action
NMR shows alkene signals (5.5–6.5 ppm)Failed Michael Addition (Step 1)Check amine nucleophilicity; switch to polar protic solvent.
NMR shows broad singlets (non-exchangeable) + Alkyl peaksFailed Ring Closure (Open-chain amide/acid)Increase reaction temperature (>110°C); use Dean-Stark trap.
Product is a water-soluble gum/oil Hydrolysis of Ester (Step 2)Ensure hydrazine hydrate is high grade; avoid excess water in solvent.
Mass Spec shows M+14 or M+30 spikes Methylation/Esterification artifactsCheck methanol/ethanol solvent purity; avoid acid catalysts in Step 2.
Reaction mixture solidifies (Gelation) Oligomerization/Cross-linkingDilute reaction (0.1 M); slow addition of reagents.

Technical Deep Dive: The Cyclization Bottleneck

The synthesis of 5-oxopyrrolidine-3-carbohydrazide typically proceeds via the Itaconate Route . This involves two critical phases:

  • The Cyclization Phase: Reaction of an amine (or ammonia) with an itaconate derivative to form the 5-oxopyrrolidine ring.

  • The Hydrazinolysis Phase: Conversion of the pendant ester to the hydrazide.

Phase 1: The "Open-Chain" Trap (Cyclization Failure)

The Issue: The most common failure is the isolation of the open-chain itaconamic acid or ester intermediate, rather than the cyclized lactam.

Mechanism: The reaction follows a Michael Addition-Cyclization sequence.

  • Michael Addition: The amine attacks the

    
    -carbon of the itaconate double bond.
    
  • Lactamization: The resulting secondary amine attacks the

    
    -ester (or acid) to close the ring.
    

Why it fails:

  • Reversibility: The Michael addition is reversible. If the ring closure is slow (due to steric hindrance or low temperature), the intermediate may revert or hydrolyze.

  • Thermodynamics: Ring closure releases water or alcohol. If this byproduct is not removed, equilibrium favors the open chain.

Protocol Adjustment (Self-Validating):

  • Solvent Switch: Move from Ethanol (reflux ~78°C) to Toluene or Xylene (reflux >110°C).

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water. This drives the equilibrium toward the lactam (Le Chatelier’s principle).

  • Catalysis: Add 5-10 mol% Acetic Acid . This protonates the carbonyl, making it more electrophilic for the ring-closure step without hydrolyzing the ester.

Phase 2: The "Wrong Ring" Hazard (Pyrazolidinone Formation)

Critical Warning: If you react Hydrazine Hydrate directly with Dimethyl Itaconate (without a primary amine), you will NOT form a pyrrolidine ring. You will form a Pyrazolidinone (a 5-membered ring with two nitrogens).

  • Validation: Check ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    C NMR.[1] Pyrrolidine carbonyls typically appear at ~175 ppm (lactam) and ~170 ppm (hydrazide). Pyrazolidinones have distinct shifts due to the N-N bond in the ring.
    

Step-by-Step Validated Protocol

This protocol minimizes open-chain impurities and maximizes hydrazide conversion.

Step A: Synthesis of Methyl 1-(4-substituted)-5-oxopyrrolidine-3-carboxylate

Targeting the Ring Closure

  • Stoichiometry: Mix Dimethyl Itaconate (1.0 equiv) and Primary Amine (1.0 equiv) in Methanol (5 vol).

    • Note: If the amine is an aniline (aromatic), use Water as solvent (Green Chemistry route) or Toluene if solubility is poor.

  • Reaction: Reflux for 12–16 hours.

    • Checkpoint: Monitor TLC.[2] The disappearance of the itaconate spot (high

      
      ) and appearance of a lower 
      
      
      
      spot indicates Michael addition.
  • Forcing Cyclization: If NMR shows open chain (alkene signals absent, but ester/acid signals complex):

    • Evaporate solvent.

    • Redissolve in Toluene .

    • Reflux with a Dean-Stark trap for 4 hours.

  • Workup: Cool to RT. The product often precipitates.[2] If not, evaporate and recrystallize from 2-Propanol.

Step B: Hydrazinolysis to Carbohydrazide

Targeting the Functional Group Transformation

  • Dissolution: Dissolve the ester from Step A in Methanol or Ethanol (10 vol).

  • Addition: Add Hydrazine Hydrate (3.0 – 5.0 equiv).

    • Why Excess? To prevent the formation of the "dimer" (bis-hydrazide), where one hydrazine molecule bridges two pyrrolidine rings.

  • Temperature: Reflux for 4–8 hours.

    • Observation: The solution often turns clear, then the product precipitates as a white solid upon cooling.[1]

  • Isolation: Filter the solid. Wash with cold ethanol to remove excess hydrazine.

    • Purity Check: The product should be soluble in water/DMSO but insoluble in ether.

Visualizing the Pathway & Failures

The following diagram maps the reaction logic and critical control points (CCPs).

ReactionPathway cluster_0 Critical Control Point: Water Removal Start Dimethyl Itaconate + Amine (R-NH2) Michael Intermediate A: Michael Adduct (Open Chain) Start->Michael Step 1: Addition (Reversible) Michael->Start High Temp Instability Cyclized Intermediate B: 5-Oxopyrrolidine Ester (Ring Closed) Michael->Cyclized Step 2: Cyclization (- MeOH) Product Target Product: 5-Oxopyrrolidine- 3-Carbohydrazide Cyclized->Product Step 3: Hydrazine (Excess) Fail_Hydro Failure: Hydrolysis (Carboxylic Acid) Cyclized->Fail_Hydro Water present No Hydrazine Fail_Dimer Failure: Bis-Hydrazide (Dimer) Cyclized->Fail_Dimer Low Hydrazine Conc. Fail_Retro Failure: Retro-Michael (Start Material)

Figure 1: Reaction pathway illustrating the Michael Addition-Cyclization sequence and potential divergence points leading to common failures.

Frequently Asked Questions (FAQ)

Q: Can I use Itaconic Acid instead of Dimethyl Itaconate? A: Yes, but the pathway changes. Reacting Itaconic Acid with an amine in water typically yields the 5-oxopyrrolidine-3-carboxylic acid directly. You must then esterify this acid (e.g., MeOH/H2SO4) before reacting with hydrazine. You cannot form the hydrazide directly from the acid easily without coupling reagents (EDC/NHS).

Q: My product is turning pink/yellow on storage. Why? A: This indicates oxidation of the hydrazide group or trace hydrazine contamination. Store the product in the dark under inert atmosphere (Nitrogen/Argon). Ensure all excess hydrazine is washed away during the ethanol wash step.

Q: I am seeing a peak at ~14 ppm in


H NMR. What is it? 
A:  This is likely the hydrazide -NH- proton or a carboxylic acid proton if hydrolysis occurred. If you also see a peak at ~4.0 ppm (exchangeable), it confirms the hydrazide (

). If the 14 ppm peak is sharp and you have no ethyl/methyl signals, you likely have the free acid contaminant.

Q: How do I remove the "Bis-hydrazide" impurity? A: This impurity (two rings connected by one hydrazine) is very insoluble. Hot filtration in Ethanol often leaves the bis-impurity on the filter, while the target mono-hydrazide crystallizes from the filtrate upon cooling.

References

  • Synthesis of 5-oxopyrrolidine derivatives (Itaconate Route)

    • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • Hydrazinolysis Mechanism & Troubleshooting

    • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Mechanism parallels).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • General Pyrrolidone Synthesis

    • Title: Synthesis of 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors.[3]

    • Source: International Journal of Molecular Sciences, 2025.[3][4]

    • URL:[Link][3]

Sources

Technical Support Center: A Guide to Mitigating Hygroscopic Challenges in the Storage and Handling of 5-Oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Oxopyrrolidine-3-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile carbohydrazide intermediate. The inherent chemical nature of the carbohydrazide functional group suggests a potential for hygroscopicity—the tendency to absorb moisture from the atmosphere. Uncontrolled moisture uptake can introduce significant variability into experiments, affecting compound stability, weighing accuracy, and ultimately, the reliability of your results.[1][2]

This guide provides in-depth, experience-driven answers and protocols to help you anticipate, identify, and resolve challenges associated with the hygroscopic nature of 5-Oxopyrrolidine-3-carbohydrazide, ensuring the integrity of your valuable research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 5-Oxopyrrolidine-3-carbohydrazide.

Q1: What does "hygroscopic" mean and why is it a concern for 5-Oxopyrrolidine-3-carbohydrazide?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] For a research compound like 5-Oxopyrrolidine-3-carbohydrazide, this is a critical parameter to control. The carbohydrazide moiety contains polar functional groups that can form hydrogen bonds with water. Absorbed moisture can act as a plasticizer, leading to physical changes like clumping or deliquescence (dissolving in the absorbed water).[4] More critically, it can impact experimental accuracy by altering the compound's weight, leading to errors in solution concentration. Furthermore, the presence of water can potentially affect the compound's chemical stability over time.[1][5]

Q2: What are the immediate visual signs of improper storage or moisture absorption?

A2: While 5-Oxopyrrolidine-3-carbohydrazide is typically a white crystalline solid, moisture absorption can cause noticeable physical changes.[6][7] Look for:

  • Change in Texture: The powder may go from being free-flowing to clumpy, sticky, or even forming a paste-like solid.

  • Caking: The formation of a solid mass or "cake" at the bottom or along the sides of the container.

  • Deliquescence: In cases of high humidity and significant moisture uptake, the solid may begin to dissolve and appear as a wet slurry or a puddle.[4]

Any deviation from a dry, free-flowing powder should be considered a red flag for moisture contamination.

Q3: What are the ideal storage conditions for 5-Oxopyrrolidine-3-carbohydrazide to prevent moisture uptake?

A3: Proper storage is the first line of defense. Based on best practices for hygroscopic materials, the following conditions are strongly recommended:

  • Container: Store in a tightly sealed, airtight container. Containers with high-quality seals (e.g., PTFE-lined caps) are superior. For frequent access, consider aliquoting the bulk material into smaller, single-use vials.

  • Atmosphere: For maximum protection, store within a desiccator containing an active desiccant like silica gel or calcium chloride.[3][8] For highly sensitive applications or long-term storage, storage in a dry box or glove box with a controlled low-humidity inert atmosphere (e.g., nitrogen or argon) is the gold standard.[4][9]

  • Temperature: Store in a cool, dry place as recommended on the product's Safety Data Sheet (SDS).[10] Avoid temperature cycling, which can cause condensation inside the container.

Q4: I've opened the main container multiple times. How can I be sure my compound is still viable for a sensitive experiment?

A4: Repeatedly opening the main container introduces fresh, moist air, increasing the risk of water absorption, especially as the headspace in the container grows.[8] If the compound's integrity is , a quantitative assessment of water content is the most reliable approach. The gold-standard method for this is Karl Fischer (KF) titration , which is a highly accurate and specific chemical method for determining water content.[11][][13] Many analytical service labs can perform this test if you do not have the equipment in-house. A result consistent with the manufacturer's specification indicates the material is likely viable.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect explanations for specific issues you may encounter during your experiments.

Q5: My quantitative results (e.g., IC50, Ki) are inconsistent across different experimental runs. Could moisture be the culprit?

A5: Absolutely. This is one of the most common consequences of uncontrolled hygroscopicity. Here's the causal chain:

  • Mass Inaccuracy: When you weigh the compound, you are weighing both the chemical and the absorbed water. This leads to an overestimation of the actual amount of active compound.

  • Concentration Errors: This inaccurate weight is then used to prepare your stock solution, resulting in a stock concentration that is lower than intended.

  • Variable Results: The amount of absorbed water can vary depending on the lab's ambient humidity and how long the container was open on any given day.[9] This day-to-day variation in moisture content leads directly to variability in your true stock concentration, causing inconsistent downstream results.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure anyone using the compound follows a strict protocol for minimizing air exposure (see Protocol 1 below).

  • Aliquot the Stock: Divide the bulk powder into small, single-use vials upon receipt. This minimizes the number of times the primary container is opened.

  • Quantify Water Content: If inconsistency persists, perform a Karl Fischer titration on a sample of the powder to get an accurate water percentage. You can then correct your weighing calculations to account for the water content, ensuring your solution concentrations are accurate.

Q6: I'm having trouble dissolving the compound, or it's precipitating out of a solution it was previously soluble in. Is this related to moisture?

A6: Yes, this is a plausible scenario. While 5-Oxopyrrolidine-3-carbohydrazide is generally water-soluble, absorbed moisture can affect its solid-state properties and interaction with organic solvents.[7]

  • Altered Crystal Lattice: The introduction of water molecules into the crystal structure can change its physical properties, potentially affecting the energy required for solvation.

  • "Oiling Out": In some cases, a highly hydrated compound may not dissolve cleanly in an organic solvent, instead forming a separate, gooey phase—a phenomenon known as "oiling out."

  • pH Shifts: Absorbed water can interact with acidic or basic functional groups on the molecule or with atmospheric CO2, potentially causing minor pH shifts in unbuffered solutions that could affect solubility.

Troubleshooting Steps:

  • Dry the Compound: If you suspect moisture contamination, you can try drying a small amount of the material under a high vacuum for several hours (ensure the compound is thermally stable first by checking its SDS or melting point).[4] Compare the solubility of the dried material to the suspect material.

  • Use a Co-solvent: If working with primarily organic solvents, adding a small percentage of a polar, water-miscible co-solvent might help solubilize a slightly hydrated compound.

  • Verify Solvent Quality: Ensure your solvents are anhydrous, as water contamination from the solvent itself can also cause precipitation.

Q7: How can I accurately weigh a small amount of this compound for my assay?

A7: Weighing a hygroscopic substance requires speed and a controlled environment. The goal is to minimize the time the compound is exposed to the atmosphere.

Best Practices for Weighing:

  • Work Quickly: Have all your tools (spatulas, weigh paper, vials) ready before opening the compound container.

  • Use a Weighing Funnel: Place a small funnel in the neck of your receiving vial. Tare the vial and funnel on the balance, add the compound quickly, and record the final weight. This minimizes spillage and exposure time.

  • Controlled Environment: For the highest accuracy, perform weighing inside a glove box with low relative humidity.[9] If a glove box is unavailable, work in the area of the lab with the best ventilation and lowest humidity, and avoid weighing on particularly humid days.

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder when the container is opened.

Part 3: Protocols & Methodologies

Data Presentation: Recommended Storage Conditions
ParameterShort-Term (In-Use)Long-Term (Bulk Stock)Rationale
Temperature 2-8°C or as per SDS2-8°C or as per SDSCool conditions slow potential degradation pathways.[9][14]
Primary Container Tightly-sealed glass vial (PTFE-lined cap)Manufacturer's original sealed containerPrevents atmospheric moisture ingress.[4]
Secondary Enclosure Desiccator with active desiccantSealed foil bag with desiccant pouchProvides a low-humidity microenvironment.[2][3][8]
Atmosphere Ambient (minimize exposure)Inert Gas (Nitrogen/Argon) if possibleAn inert atmosphere displaces moist air, offering maximum protection.[4]
Handling Location Low-humidity area or fume hoodGlove Box or Dry Box (<20% RH)Minimizes moisture uptake during aliquoting and handling.[1][15]
Experimental Protocol 1: SOP for Handling and Weighing
  • Preparation: Move the sealed primary container of 5-Oxopyrrolidine-3-carbohydrazide and a set of smaller, pre-labeled vials into a desiccator. Allow all items to equilibrate for at least one hour.

  • Environment Setup: If available, perform all subsequent steps inside a glove box or a controlled humidity chamber. If not, ensure the lab's relative humidity is as low as possible.

  • Equilibration: Remove the primary container from the desiccator and allow it to warm to room temperature on the benchtop for 30-60 minutes before opening. This is a critical step to prevent condensation.

  • Weighing: Place a receiving vial on the analytical balance and tare the weight.

  • Transfer: Briefly open the primary container. Using a clean, dry spatula, quickly transfer the approximate desired amount of powder into the tared vial.

  • Sealing: Immediately and securely seal both the primary container and the new aliquot vial. Seal the primary container with parafilm for extra protection.[8]

  • Recording: Record the final weight of the aliquot.

  • Storage: Return the primary container to its long-term storage condition. Place the newly created aliquot vial in a desiccator for short-term use.

Mandatory Visualizations

G start Start: Inconsistent Assay Results q1 Was the compound weighed in open air on a humid day? start->q1 q2 Was the primary stock container opened multiple times? q1->q2 No sol1 Root Cause: Variable moisture uptake during weighing. q1->sol1 Yes q3 Is the stock solution old or stored improperly? q2->q3 No sol2 Root Cause: Progressive moisture contamination of bulk stock. q2->sol2 Yes q4 Perform Karl Fischer Titration on solid. q3->q4 No/Unsure sol3 Root Cause: Potential chemical degradation in solution. q3->sol3 Yes sol4 Result: Quantify water % and correct weighings.

Caption: Decision tree for troubleshooting inconsistent assay results.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Low Humidity Environment) cluster_store Storage Phase A Move Compound to Desiccator B Equilibrate to Room Temp (Sealed) A->B C Tare Vial on Balance B->C D Quickly Transfer Powder C->D E Record Final Weight D->E F Tightly Seal All Containers E->F G Return Bulk to Long-Term Storage F->G H Place Aliquot in Desiccator F->H

Caption: Experimental workflow for safe handling and weighing.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Moisture Analysis Techniques. News-Medical. Available at: [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. Specialty Chemical. Available at: [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra. Available at: [Link]

  • Moisture Content Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PMC. Available at: [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. Available at: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Carbohydrazide. Ataman Kimya. Available at: [Link]

  • Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Loba Chemie. Available at: [Link]

  • Carbohydrazide. Wikipedia. Available at: [Link]

  • Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Kaunas University of Technology. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Chemija. Available at: [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is crucial for structural elucidation and impurity profiling. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Oxopyrrolidine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established fragmentation principles of its constituent pyroglutamate, pyrrolidine, and carbohydrazide moieties, we will provide a predictive comparison, detailed experimental considerations, and the scientific rationale behind the expected fragmentation pathways.

Introduction to 5-Oxopyrrolidine-3-carbohydrazide and the Imperative of Fragmentation Analysis

5-Oxopyrrolidine-3-carbohydrazide belongs to a class of compounds that incorporates a pyroglutamic acid (pGlu) scaffold, a cyclic lactam derived from glutamic acid. The presence of the reactive carbohydrazide functional group further enhances its potential for chemical modifications and biological interactions. As with any novel or modified chemical entity, confirming its structure and identifying any related impurities or metabolites is a critical step in the development pipeline. Tandem mass spectrometry (MS/MS) provides an unparalleled level of detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is a direct reflection of the molecule's chemical bonds and their relative stabilities, offering a roadmap to its structure.

Predicted Fragmentation Pattern of 5-Oxopyrrolidine-3-carbohydrazide: A Mechanistic Deep Dive

The Influence of the Pyroglutamyl Core

The 5-oxopyrrolidine ring, a cyclic lactam, is a common motif in biologically active molecules. Its fragmentation is often initiated by cleavage of the lactam ring. In peptides with an N-terminal pyroglutamic acid, a characteristic loss of water is a common initial fragmentation step, leading to a cyclized product.[1] This cyclization can influence subsequent fragmentation events. For 5-Oxopyrrolidine-3-carbohydrazide, we can anticipate initial fragmentation events centered around this stable heterocyclic core.

The Role of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH2) is a reactive functional group. In mass spectrometry, hydrazide-containing compounds can undergo characteristic cleavages. The lability of the N-N bond and the C-N bonds in the hydrazide group makes them susceptible to fragmentation.

Proposed Fragmentation Pathways

Under positive-ion electrospray ionization (ESI+), the molecule will likely be protonated. The site of protonation will influence the fragmentation cascade. Likely protonation sites include the nitrogen atoms of the hydrazide group and the carbonyl oxygen of the lactam.

Diagram of Predicted Fragmentation Pathways:

fragmentation_pathway M [M+H]+ (m/z 144.07) F1 Loss of NH3 (m/z 127.04) M->F1 -NH3 F2 Loss of N2H4 (m/z 112.04) M->F2 -N2H4 F3 Loss of CONHNH2 (m/z 85.04) M->F3 -CONHNH2 F4 Ring Opening & Loss of CO (m/z 116.07) M->F4 -CO F5 Further Fragmentation (m/z < 85) F3->F5 F4->F5

Caption: Predicted major fragmentation pathways of protonated 5-Oxopyrrolidine-3-carbohydrazide.

Table 1: Predicted Major Fragment Ions for 5-Oxopyrrolidine-3-carbohydrazide

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
144.07127.04NH3 (17.03)Ion resulting from loss of ammonia from the hydrazide group.
144.07112.04N2H4 (32.03)Ion resulting from cleavage of the C-N bond of the hydrazide.
144.0785.04CONHNH2 (59.03)The pyroglutamyl cation.
144.07116.07CO (28.00)Ion from the characteristic loss of carbon monoxide from the lactam ring.

Comparative Fragmentation Analysis: Differentiating from Structural Analogs

To underscore the utility of fragmentation analysis, it is instructive to compare the predicted pattern of 5-Oxopyrrolidine-3-carbohydrazide with that of a structurally related compound, such as 5-Oxopyrrolidine-3-carboxamide. The key difference lies in the side chain: a carbohydrazide versus a carboxamide.

Table 2: Comparative Predicted Fragmentation of 5-Oxopyrrolidine-3-carbohydrazide and 5-Oxopyrrolidine-3-carboxamide

Feature5-Oxopyrrolidine-3-carbohydrazide5-Oxopyrrolidine-3-carboxamideRationale for Difference
Molecular Ion [M+H]+ m/z 144.07m/z 129.06Difference in molecular weight due to -NHNH2 vs. -NH2.
Key Fragment 1 Loss of N2H4 (m/z 112.04)Loss of NH3 (m/z 112.04)The hydrazide allows for the loss of a stable hydrazine neutral, a pathway not available to the carboxamide.
Key Fragment 2 Loss of CONHNH2 (m/z 85.04)Loss of CONH2 (m/z 86.04)The identity of the sidechain dictates the mass of the neutral loss to form the pyroglutamyl cation.

This comparative analysis demonstrates how subtle structural modifications lead to distinct and predictable differences in the mass spectrum, enabling unambiguous identification.

Experimental Protocols: A Guide to Acquiring High-Quality Fragmentation Data

The quality of mass spectrometry data is intrinsically linked to the experimental methodology. The following protocol outlines the key steps for obtaining a high-resolution tandem mass spectrum of 5-Oxopyrrolidine-3-carbohydrazide.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-Oxopyrrolidine-3-carbohydrazide in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion, [M+H]+, at the expected m/z of 144.07.

  • MS/MS (Tandem MS) Scan:

    • Select the [M+H]+ ion (m/z 144.07) as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Optimize the collision energy to achieve a good distribution of fragment ions. Start with a collision energy of 15-20 eV and adjust as needed.

    • Acquire the product ion spectrum.

Diagram of the Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution (50:50 ACN:H2O + 0.1% FA) Stock->Working Dilution MS1 MS1 Full Scan (Identify [M+H]+ at m/z 144.07) MS2 MS/MS of m/z 144.07 (CID/HCD) MS1->MS2 Isolate Precursor Data Acquire Product Ion Spectrum MS2->Data Fragment

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Oxopyrrolidine-3-carbohydrazide and its derivatives are pivotal intermediates in medicinal chemistry and drug development, serving as scaffolds for novel therapeutic agents, including potent protein kinase inhibitors.[1][2] Their synthesis and application are common in research laboratories focused on anticancer and antibacterial discovery.[3][4][5] However, the inherent reactivity of the carbohydrazide moiety, a derivative of hydrazine, necessitates a robust and informed approach to waste management.[6][7] Improper disposal not only poses a direct risk to laboratory personnel but also presents a significant environmental hazard.[8]

This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Oxopyrrolidine-3-carbohydrazide. As your partner in research, we believe that safety and scientific integrity extend beyond the bench to the entire lifecycle of a chemical. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly, ensuring a safe laboratory environment and regulatory compliance.

Section 1: Hazard Profile and Risk Assessment

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. For 5-Oxopyrrolidine-3-carbohydrazide, the risk is primarily associated with the carbohydrazide functional group . This group shares toxicological properties with hydrazine and its derivatives, which are known for their potential as carcinogens, acute toxicity, and environmental hazards.[6][9] The pyrrolidine component, while generally less hazardous, can also contribute to the overall risk profile.[10][11]

A comprehensive risk assessment begins with the Safety Data Sheet (SDS). While an SDS for this specific molecule may not be readily available, we can construct a reliable hazard profile by examining the SDS for carbohydrazide, its parent functional compound.

Table 1: Consolidated Hazard Profile based on Carbohydrazide | Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement (Disposal) | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) |


| H302:  Harmful if swallowed. | P501:  Dispose of contents/container to an approved waste disposal plant. |
| Skin Irritation  |

| H315:  Causes skin irritation. | P362:  Take off contaminated clothing.[12] |
| Eye Irritation  |

| H319:  Causes serious eye irritation. | P305+P351+P338:  IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Aquatic Hazard (Chronic)  |

| H411:  Toxic to aquatic life with long lasting effects.[8] | P273:  Avoid release to the environment. P391:  Collect spillage.[12] |

The key takeaway is that 5-Oxopyrrolidine-3-carbohydrazide must be treated as a hazardous waste due to its acute toxicity and ecotoxicity.[13] Under no circumstances should this material or its solutions be disposed of down the drain.[14]

Section 2: Pre-Disposal Handling and Waste Segregation

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. This prevents accidental reactions and ensures that waste streams are managed correctly by disposal services.

Core Principles of Handling:

  • Personal Protective Equipment (PPE): Always handle the compound and its waste within a chemical fume hood.[13][15] Standard PPE includes a flame-resistant lab coat, splash-proof chemical safety goggles, and chemical-resistant nitrile or neoprene gloves.[9][15]

  • Waste Containers: All waste must be collected in suitable, sealable, and clearly labeled containers.[9][16] The label must include the full chemical name, "Hazardous Waste," and the relevant hazard pictograms.

  • Avoid Incompatibilities: Keep this waste stream separate from strong oxidizing agents (e.g., nitrates, perchlorates, hypochlorites) to prevent potentially violent exothermic reactions.[12]

Step-by-Step Waste Segregation Protocol:

  • Solid Waste:

    • Place all contaminated disposable items (e.g., gloves, weigh boats, paper towels, silica gel) into a dedicated, heavy-duty plastic bag or a labeled, plastic-lined container.

    • Do not mix with non-hazardous lab trash.

  • Aqueous/Organic Liquid Waste:

    • Collect all solutions containing 5-Oxopyrrolidine-3-carbohydrazide in a dedicated, shatter-resistant (e.g., polyethylene-coated glass) container.

    • Maintain a waste log to track the contents and their approximate concentrations.

    • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Contaminated Sharps:

    • Any needles or sharp-edged tools used to transfer the solid compound must be disposed of in a designated sharps container.

Section 3: Disposal Pathways: A Decision-Making Framework

The primary and most recommended disposal pathway is through a licensed environmental waste management service. Chemical inactivation should only be considered in facilities specifically equipped for such procedures and by personnel with extensive training in hazardous waste treatment.

Disposal_Decision_Workflow Diagram 1: Disposal Decision Workflow start Waste Generated (Solid or Liquid) assess Assess Waste Stream start->assess spill Is this an acute spill? assess->spill routine Routine Experimental Waste spill->routine No spill_minor Minor Spill (<1g, small volume) spill->spill_minor Yes (Minor) spill_major Major Spill (>1g, large volume) spill->spill_major Yes (Major) package Package for Disposal routine->package cleanup_minor 1. Absorb with inert material (e.g., sand, vermiculite). 2. Collect in sealed container. spill_minor->cleanup_minor evacuate 1. Evacuate area. 2. Call EHS/Emergency Response. spill_major->evacuate cleanup_minor->package label_waste Label container clearly: 'Hazardous Waste' '5-Oxopyrrolidine-3-carbohydrazide' List components & concentrations. package->label_waste licensed_disposal Arrange pickup by Licensed Waste Disposal Service (PRIMARY METHOD) label_waste->licensed_disposal

Caption: Disposal Decision Workflow for 5-Oxopyrrolidine-3-carbohydrazide.

Pathway 1: Disposal via Licensed Professional Service (Recommended) This is the safest, most reliable, and compliant method for disposing of hazardous chemical waste.

Protocol for Preparing Waste for Pickup:

  • Consolidate: Ensure all waste (solid and liquid) is in its appropriate, segregated container as described in Section 2.

  • Inspect: Check that all containers are in good condition, properly sealed, and not leaking.

  • Label Accurately: Verify that every container is labeled with the full chemical name and other constituents. Vague labels like "Lab Waste" are unacceptable.

  • Store Safely: Store the sealed waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.

  • Documentation: Complete all necessary waste manifests or pickup forms required by your institution and the disposal vendor.

Pathway 2: Chemical Inactivation via Oxidation (Expert Use Only) This procedure should not be attempted by untrained personnel. The hydrazide moiety can be chemically degraded through oxidation. This protocol is adapted from general principles for treating dilute hydrazine waste.[9] The goal is to convert the toxic hydrazide to less harmful nitrogen gas and other byproducts.

WARNING: This reaction can be exothermic and may release nitrogen oxides. It must be performed in a certified chemical fume hood with appropriate shielding and PPE.

Chemical_Inactivation_Workflow Diagram 2: Chemical Inactivation Workflow (Expert Use) start 1. Prepare Dilute Waste (<5% aqueous solution) setup 2. Set up 3-neck flask with stirring and addition funnel in a fume hood. start->setup cool 3. Cool solution in an ice bath. setup->cool add_oxidant 4. Slowly add weak oxidant (e.g., 5% Sodium Hypochlorite) dropwise with vigorous stirring. cool->add_oxidant monitor 5. Monitor for gas evolution and temperature increase. add_oxidant->monitor test 6. Test for residual hydrazide (e.g., colorimetric test strips). monitor->test quench 7. Quench excess oxidant (e.g., sodium bisulfite). test->quench neutralize 8. Adjust pH to neutral (6-8) with dilute acid or base. quench->neutralize dispose 9. Package treated solution for final disposal via licensed service. neutralize->dispose

Caption: Workflow for the chemical inactivation of dilute hydrazide waste.

Detailed Inactivation Protocol:

  • Dilution: Ensure the concentration of 5-Oxopyrrolidine-3-carbohydrazide in the aqueous waste is below 5%. If starting with a solid, dissolve it in water to the correct concentration.

  • Setup: In a chemical fume hood, place the dilute waste solution in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.

  • Cooling: Place the flask in an ice/water bath to dissipate heat generated during the reaction.

  • Oxidant Addition: Slowly, add a weak oxidizing agent such as 5% sodium hypochlorite (bleach) solution dropwise from the addition funnel while stirring vigorously. The molar ratio of oxidant to hydrazide should be in excess (e.g., 2:1 or 3:1).

  • Reaction: Continue stirring in the ice bath for at least 2 hours after the addition is complete.

  • Verification: Test the solution for the presence of residual hydrazide using an appropriate method, such as commercially available hydrazine test strips. If hydrazide is still present, add more oxidant and repeat the process.

  • Quenching & Neutralization: Once the hydrazide is fully degraded, quench any remaining oxidant by slowly adding a reducing agent like sodium bisulfite solution until the solution no longer tests positive for active chlorine (e.g., using starch-iodide paper).

  • Final pH Adjustment: Adjust the pH of the final solution to between 6 and 8 using dilute hydrochloric acid or sodium hydroxide.

  • Final Disposal: Even after treatment, the resulting solution should be collected in a hazardous waste container, labeled as "Treated 5-Oxopyrrolidine-3-carbohydrazide Waste," and disposed of through a licensed professional service.

Section 4: Emergency Procedures for Spills

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

  • Minor Spill (e.g., <1 gram solid, <50 mL of dilute solution):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[10] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning solution, and collect the cleaning materials as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

  • Major Spill (e.g., >1 gram solid, >50 mL of solution, or any spill outside a fume hood):

    • Evacuate the laboratory immediately.[13]

    • Alert others in the vicinity and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[13]

    • If safe to do so, close the laboratory door to contain any vapors.

    • Do not attempt to clean up a major spill yourself.[13] Await the arrival of trained emergency responders.

Conclusion

The responsible management of 5-Oxopyrrolidine-3-carbohydrazide waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are simple but vital: always treat this compound as hazardous, meticulously segregate waste at its source, clearly label all containers, and always prioritize the use of a licensed professional disposal service. By adhering to these guidelines, you build a deep, trust-based culture of safety that protects you, your colleagues, and the broader community, providing value that extends far beyond the product itself.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET - Carbohydrazide.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Carbohydrazide Material Safety Data Sheet.
  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. Retrieved from [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 8-Hydroxyquinoline.
  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. International journal of molecular sciences, 26(7).
  • University of New Mexico, Department of Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • Unspecified University EHS. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • Janna, K., & Sivasankaran, S. K. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Defence Science Journal.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, 65(1).
  • Tumosienė, I., Mickevičius, V., & Petrikaitė, V. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(3).
  • Tumosienė, I., Jonuškienė, I., & Petrikaitė, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2535. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Oxopyrrolidine-3-carbohydrazide

[1][2]

Executive Safety Summary

Compound: 5-Oxopyrrolidine-3-carbohydrazide (CAS: 106656-02-0) Primary Hazard Class (Inferred): Skin/Eye Irritant, Respiratory Irritant, Potential Skin Sensitizer.[1][2] Physical State: Solid (Crystalline powder).[2]

The Core Directive: This compound combines a polar lactam (pyrrolidone) ring with a reactive hydrazide tail.[2] While specific toxicological data for this exact CAS is often limited in public databases compared to commodity chemicals, the hydrazide functional group dictates the safety protocol.[2] Hydrazides are notorious for forming Schiff bases with biological macromolecules, leading to dermal sensitization and potential mutagenicity. Treat this substance as a Category 1 Skin Sensitizer and Category 2 Irritant at a minimum.[2]

Hazard Analysis & Risk Assessment (SAR-Based)

To handle this chemical safely, you must understand the why behind the protocols. We rely on Structure-Activity Relationship (SAR) analysis to establish these controls.[2]

Functional GroupHazard MechanismCritical Control
Hydrazide (-CONHNH₂) Sensitization: Reacts with skin proteins (haptens) to trigger immune response.[1] Reactivity: Unstable with strong oxidizers; reacts violently with aldehydes/ketones.[2]Zero-Skin-Contact Policy. Double-gloving is mandatory for solutions.
Pyrrolidone Ring Solubility/Permeation: Increases polarity and water solubility, potentially aiding transport of the hydrazide moiety across dermal barriers.Sleeve Guards. Gauntlet-style gloves are preferred to prevent wrist exposure.[2]
Crystalline Solid Inhalation: Fine dust generation during weighing can irritate the upper respiratory tract.[2]Engineering Controls. All open handling must occur inside a Fume Hood or Powder Weighing Station.[2]

PPE Specifications Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

A. Hand Protection (The Critical Barrier)

Standard nitrile exam gloves are insufficient for prolonged handling of hydrazide solutions.[2]

ParameterRecommendationScientific Rationale
Material Nitrile (High-Grade) Latex is permeable to many organic nitrogen compounds.[1] Nitrile offers superior degradation resistance.[2]
Configuration Double Gloving Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for contrast).Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Long cuff).[1][2]
Breakthrough Time < 15 Minutes If dissolved in DMSO or DMF, the solvent drives permeation.[2] Change outer gloves immediately upon splash.[2]
Technique "Tape-over-Cuff" Tape the outer glove to the lab coat sleeve to prevent powder ingress at the wrist.
B. Respiratory & Body Protection[2][3][4][5][6][7][8][9][10][11]
ZoneEquipmentSpecification
Eyes Chemical Goggles Safety glasses with side shields are acceptable only if working strictly behind a sash. Goggles are required if potential for aerosolization exists.[2]
Lungs Fume Hood / N95 Primary: Chemical Fume Hood (Face velocity 80-100 fpm).[2] Secondary: Fit-tested N95 if weighing outside a hood (discouraged).
Body Lab Coat (Tyvek® preferred) Cotton coats can trap dust.[2] For scale-up (>10g), use disposable Tyvek sleeves or aprons.[1][2]

Decision Logic: PPE Selection

Use this logic flow to determine the necessary protection level based on your specific operation.

PPE_Decision_TreeStartStart: Define OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (DMSO/MeOH)State->SolutionQuantityQuantity > 100mg?Solid->QuantitySolventRiskSolvent Permeation Risk?Solution->SolventRiskLevel1LEVEL 1: StandardNitrile Gloves (Single)Safety GlassesFume HoodQuantity->Level1NoLevel2LEVEL 2: EnhancedDouble Nitrile GlovesTyvek SleevesStatic ControlQuantity->Level2Yes (Dust Risk)SolventRisk->Level1Water/EthanolLevel3LEVEL 3: High ExposureDouble Gloves (Long Cuff)Chemical GogglesFace ShieldSolventRisk->Level3DMSO/DMF/DCM

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1][2]

Operational Protocols

Protocol A: Safe Weighing (Static Control)

Hydrazide powders can be electrostatically charged, leading to "jumping" powder that contaminates surfaces.[1][2]

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.[2]

  • Containment: Use a disposable weighing boat with a funnel neck, or weigh directly into a tared reaction vial.

  • Technique: Do not use a spatula to "flick" powder.[2] Use a tapping motion.[2]

  • Cleanup: Immediately wipe the balance area with a wet Kimwipe (water/surfactant) to capture invisible dust.[2] Do not use compressed air.[2]

Protocol B: Reaction Setup (Quenching)

Critical Warning: Do not mix 5-Oxopyrrolidine-3-carbohydrazide waste with oxidizing acids (Nitric, Perchloric) or bleach (Hypochlorite) without temperature control.[1][2] Hydrazides can react exothermically to release nitrogen gas or toxic chloramines.[2]

  • Preferred Quench: Dilute reaction mixtures with water/alcohol.[2]

  • Aldehyde Scavenging: If destroying excess hydrazide, treat with acetone.[2] This forms a stable acetone hydrazone, which is generally less toxic and safer for incineration.[2]

Emergency Response & Disposal

Spill Management Workflow

In the event of a powder spill outside the hood:

Spill_ResponseAlert1. Alert PersonnelEvacuate AreaPPE2. Don PPE(Double Gloves, N95)Alert->PPEContain3. ContainmentCover with wet paper towels(Prevent Dust)PPE->ContainClean4. CleanupScoop into waste jar.Wipe 3x with soap/water.Contain->CleanDisposal5. DisposalTag as 'Hydrazide Waste'Incinerate OnlyClean->Disposal

Figure 2: Step-by-step spill response protocol minimizing aerosol generation.

Waste Disposal[2][5][6][8][9][10][11][12][13]
  • Classification: Hazardous Organic Waste (Contains Nitrogen).[2]

  • Segregation: Keep separate from Oxidizers and Aldehydes (unless intentionally quenched).[2]

  • Destruction: Incineration is the only approved method.[2] Do not dispose of down the drain. The pyrrolidone ring is stable and water-soluble, posing an aquatic accumulation risk if not incinerated.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217349 (Carbohydrazide derivatives).[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Oxopyrrolidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.